Bemotrizinol

描述

作用机制

苯甲三唑基苯甲酸通过吸收UVA和UVB射线发挥作用,防止由紫外线辐射引起的自由基的形成 . 它主要针对皮肤表面,在那里它形成一个保护屏障,抵御紫外线。 苯甲三唑基苯甲酸的脂肪溶解度提高使其能够轻松溶解在化妆品油中,增强其功效和广谱活性 .

生化分析

Biochemical Properties

Bemotrizinol is a broad-spectrum UV absorber, absorbing UVB as well as UVA rays . It has two absorption peaks, 310 and 340 nm . It is highly photostable .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to absorb UV rays and protect cells from UV-induced damage . By absorbing UV radiation, this compound can prevent DNA damage and other cellular changes associated with UV exposure .

Molecular Mechanism

This compound exerts its effects at the molecular level by absorbing UV radiation, thereby preventing it from reaching and damaging cellular components . This includes preventing the formation of pyrimidine dimers in DNA, which can lead to mutations and skin cancer .

Temporal Effects in Laboratory Settings

This compound is highly photostable . Even after 50 minimal erythemal doses (MEDs), 98.4% remains intact . It helps prevent the photodegradation of other sunscreen actives like avobenzone .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Its effectiveness as a UV absorber suggests that it could provide significant protection against UV-induced skin damage at appropriate dosages .

Transport and Distribution

As an oil-soluble compound, it is likely to be distributed in lipid-rich areas of cells and tissues .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its oil-solubility. It may be localized in lipid-rich areas of the cell, such as the cell membrane

准备方法

苯甲三唑基苯甲酸是通过多步反应过程合成的。 合成路线涉及在40至60°C的温度下使用三氯化铝和环丁砜,然后在125°C下与碳酸钠在N,N-二甲基甲酰胺中进一步反应 . 苯甲三唑基苯甲酸的工业生产通常涉及高效液相色谱 (HPLC),以确保化合物的纯度和稳定性 .

化学反应分析

苯甲三唑基苯甲酸经历各种化学反应,包括:

氧化: 苯甲三唑基苯甲酸在特定条件下可以被氧化,导致降解产物的形成.

还原: 尽管不太常见,但还原反应也会发生,改变苯甲三唑基苯甲酸的化学结构。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

苯甲三唑基苯甲酸在科学研究中有着广泛的应用,包括:

相似化合物的比较

苯甲三唑基苯甲酸在紫外线吸收剂中独树一帜,因为它具有高度的光稳定性和广谱吸收。类似的化合物包括:

阿伏苯宗: 另一种广谱紫外线吸收剂,但与苯甲三唑基苯甲酸相比光稳定性较差.

苯甲三唑基苯甲酸的突出之处在于它能够即使在长时间暴露于阳光下也能保持稳定性和功效,使其成为现有的最有效的紫外线吸收剂之一 .

属性

IUPAC Name |

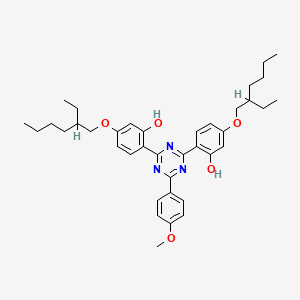

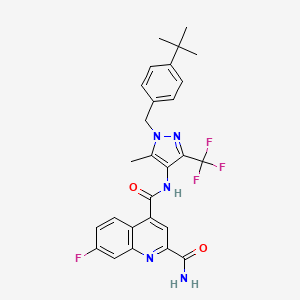

5-(2-ethylhexoxy)-2-[4-[4-(2-ethylhexoxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N3O5/c1-6-10-12-26(8-3)24-45-30-18-20-32(34(42)22-30)37-39-36(28-14-16-29(44-5)17-15-28)40-38(41-37)33-21-19-31(23-35(33)43)46-25-27(9-4)13-11-7-2/h14-23,26-27,42-43H,6-13,24-25H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAMCHGMPYWHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OCC(CC)CCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896984 | |

| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>400 | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

By absorbing UV-A and UVB rays ranging from 280 to 400nm, bemotrizinol serves to prevent the formation of free radicals induced by UV radiation. | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

187393-00-6 | |

| Record name | Bemotrizinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187393-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bemotrizinol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187393006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bemotrizinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl)bis(5-((2-ethylhexyl)oxy)phenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2,2'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWZ1720CBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Unlike other UV filters that primarily absorb UV radiation, Bemotrizinol exhibits a dual mechanism. It absorbs both UVA and UVB rays, converting them into less harmful energy, and simultaneously reflects a portion of the UV radiation away from the skin. [, , , , , , , ]

A: this compound is an organic compound with the IUPAC name 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]. It has a molecular formula of C41H50N6O2 and a molecular weight of 626.88 g/mol. [, ]

A: While specific spectroscopic data wasn't detailed in the provided research papers, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction have been used to characterize this compound within formulated products. [, ]

A: Research suggests this compound demonstrates good compatibility with various sunscreen ingredients. It has been successfully incorporated into oil-in-water nanoemulsions [], carnauba wax-based nanostructured lipid carriers [], and traditional cream formulations. [, ]

A: Studies indicate that this compound possesses commendable photostability, meaning it retains its UV-filtering capabilities even after prolonged exposure to UV radiation. [, , ]

ANone: this compound is primarily recognized for its UV-filtering properties and not its catalytic activity. Therefore, information regarding its catalytic properties and applications wasn't found within the provided research papers.

A: Yes, molecular modeling has been employed to understand this compound's structure-activity relationship, specifically focusing on how its molecular structure contributes to its UV absorption properties. []

ANone: While specific SAR studies weren't detailed in the provided papers, it's generally understood that even minor structural modifications to UV filters can significantly impact their absorption spectrum and photostability. Research emphasizing this compound's SAR would be valuable.

A: Incorporating this compound into nanocarriers, such as nanostructured lipid carriers, has demonstrated improved stability and controlled release properties. [] Furthermore, careful selection of co-ingredients in the formulation plays a crucial role in maintaining its stability over time. [, , ]

A: While approved in Europe and Australia, this compound, along with other new sunscreen active ingredients, has faced delays in gaining approval from the US FDA. Concerns regarding testing requirements, including cost and animal use, have spurred debate on alternative testing methods. []

A: this compound has demonstrated efficacy in both in vitro and ex vivo studies. Research shows its ability to enhance SPF values in various formulations [, , ] and reduce UV-induced lipid peroxidation in the stratum corneum, indicating its protective effect against UV-induced skin damage. [, ]

ANone: this compound's mechanism of action involves absorbing and reflecting UV radiation, which are physical processes. Therefore, the development of resistance to this type of UV protection is not anticipated.

A: While generally considered safe for topical use, some cases of allergic contact dermatitis related to this compound have been reported, primarily linked to the presence of decyl glucoside in some formulations. [] Further research is crucial to fully understand its long-term safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

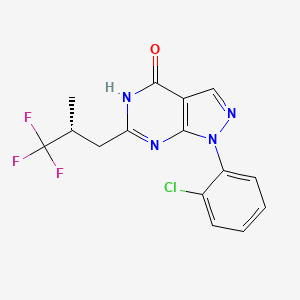

![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

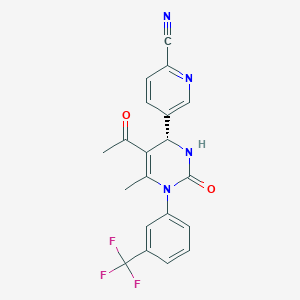

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)